molecular formula C22H34O5 B14759272 Resolvin D2 n-3 DPA

Resolvin D2 n-3 DPA

Cat. No.: B14759272
M. Wt: 378.5 g/mol
InChI Key: LDVCZYSUILUYKN-BGERNTNVSA-N
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Description

Resolvin D2 n-3 docosapentaenoic acid is a specialized pro-resolving mediator derived from omega-3 fatty acids. It plays a crucial role in resolving inflammation and restoring tissue homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Resolvin D2 n-3 docosapentaenoic acid is synthesized from docosapentaenoic acid through a series of enzymatic reactions. The process involves the catalytic activity of enzymes such as 15-lipoxygenase, which converts docosapentaenoic acid to 17S-hydroxy-docosapentaenoic acid. This intermediate is further transformed into Resolvin D2 n-3 docosapentaenoic acid through additional metabolic reactions .

Industrial Production Methods: Industrial production of Resolvin D2 n-3 docosapentaenoic acid typically involves the extraction of docosapentaenoic acid from natural sources, followed by its enzymatic conversion to the desired product. The process is optimized for high yield and purity, ensuring the compound’s effectiveness in various applications .

Chemical Reactions Analysis

Types of Reactions: Resolvin D2 n-3 docosapentaenoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biosynthesis and functional activity.

Common Reagents and Conditions:

Major Products Formed: The primary product formed from these reactions is Resolvin D2 n-3 docosapentaenoic acid, which exhibits potent anti-inflammatory and pro-resolving properties .

Scientific Research Applications

Resolvin D2 n-3 docosapentaenoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the biosynthesis and function of specialized pro-resolving mediators.

    Biology: Investigated for its role in modulating immune responses and resolving inflammation.

    Medicine: Explored for its therapeutic potential in treating inflammatory diseases, cardiovascular conditions, and neurodegenerative disorders.

    Industry: Utilized in the development of anti-inflammatory drugs and supplements

Mechanism of Action

Resolvin D2 n-3 docosapentaenoic acid exerts its effects by interacting with specific molecular targets and pathways. It binds to G-protein coupled receptors, triggering a cascade of signaling events that lead to the resolution of inflammation. The compound downregulates the expression of pro-inflammatory genes and promotes the clearance of inflammatory cells, thereby restoring tissue homeostasis .

Comparison with Similar Compounds

Uniqueness: Resolvin D2 n-3 docosapentaenoic acid is unique due to its specific biosynthetic pathway and potent anti-inflammatory effects. It has been shown to be highly effective in reducing inflammation and promoting tissue repair, making it a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula

C22H34O5

Molecular Weight

378.5 g/mol

IUPAC Name

(7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-trihydroxydocosa-8,10,12,14,19-pentaenoic acid

InChI

InChI=1S/C22H34O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-7,9-10,12,14,17,19-21,23-25H,2,8,11,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,14-10+,17-12+/t19-,20+,21-/m1/s1

InChI Key

LDVCZYSUILUYKN-BGERNTNVSA-N

Isomeric SMILES

CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCCCC(=O)O)O)O)O

Canonical SMILES

CCC=CCC(C(C=CC=CC=CC=CC(CCCCCC(=O)O)O)O)O

Origin of Product

United States

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